molecular formula C15H12ClN3O2 B11287186 N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

Cat. No.: B11287186
M. Wt: 301.73 g/mol
InChI Key: AVINRYLCYUKQNU-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)propanamide is a complex organic compound that features a unique structure combining a chlorinated phenyl group, an oxazolo-pyridine moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)propanamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the addition of the propanamide group through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(3-Chloro-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolo-pyridine moiety is known to interact with active sites of enzymes, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

N-[3-chloro-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

InChI

InChI=1S/C15H12ClN3O2/c1-2-13(20)18-9-5-6-10(11(16)8-9)15-19-14-12(21-15)4-3-7-17-14/h3-8H,2H2,1H3,(H,18,20)

InChI Key

AVINRYLCYUKQNU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC=N3)Cl

Origin of Product

United States

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